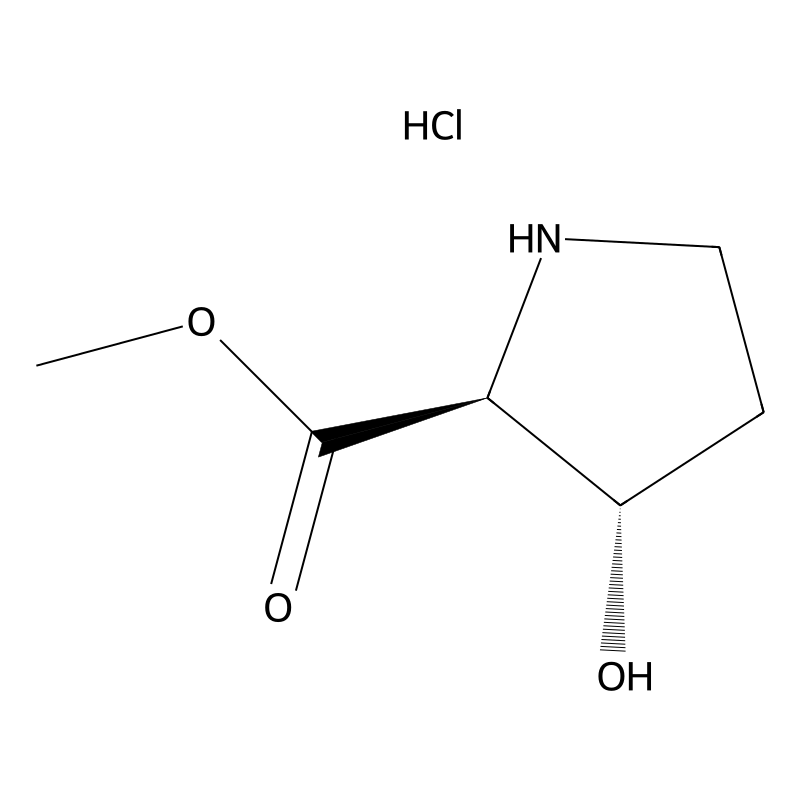

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Organic synthesis: The molecule contains a pyrrolidine ring, a common structural motif found in many natural products and drug molecules. The presence of functional groups like hydroxyl and carboxylate suggests its potential utility as a building block for more complex molecules in organic synthesis [].

- Medicinal chemistry: The hydroxyl and carboxylate groups can participate in various interactions with biological molecules. This characteristic makes Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride a potential candidate for screening against various drug targets.

- Asymmetric catalysis: The molecule has stereocenters (designated by 2S,3S), which could be relevant for applications in asymmetric catalysis. Asymmetric catalysts are crucial for the synthesis of enantiomerically pure drugs, which often have distinct biological activities.

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by its five-membered nitrogen-containing ring. The compound has the molecular formula and a molecular weight of 181.62 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules due to its structural features that allow for diverse functionalization.

- Esterification: The carboxylic acid group can be esterified, forming various esters.

- Lactam Formation: Under specific conditions, it can undergo lactam cyclization, leading to the formation of cyclic amides.

- Reduction Reactions: The compound can be reduced to yield various derivatives, including other pyrrolidine-based compounds.

These reactions are critical for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with desired properties.

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits a range of biological activities attributed to its interaction with various enzymes and cellular pathways:

- Cytotoxic Effects: Studies have shown that this compound has weak cytotoxic effects against several cancer cell lines, including human cervical cancer (HeLa), human hepatocellular carcinoma (HepG2), and human medulloblastoma (Daoy) cells.

- Enzyme Interactions: It interacts with enzymes such as threonine aldolases, which are involved in the synthesis of β-hydroxy-α-amino acids, indicating its role in biochemical pathways relevant to amino acid metabolism.

The synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride can be accomplished through various methods:

- Starting Materials: The synthesis often begins with optically pure (S)-3-hydroxypyrrolidine as a precursor.

- Esterification: The carboxylic acid group is esterified using an alcohol under acidic conditions.

- Lactam Cyclization: The ester undergoes cyclization to form a lactam, which can then be reduced to yield the final product .

- Purification: The product is typically purified through crystallization or chromatography to obtain the desired purity.

These methods highlight the versatility and efficiency of synthesizing this compound for research and pharmaceutical applications.

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride has several notable applications:

- Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic disorders.

- Research Tool: Due to its biological activity, it is used in biochemical research to study enzyme mechanisms and cellular processes .

- Synthetic Chemistry: The compound is utilized in organic synthesis as a precursor for more complex molecules.

Research into the interactions of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride with biological targets has revealed insights into its pharmacological potential:

- Receptor Binding Studies: Interaction studies have shown that this compound can affect dopamine receptor activity, which is significant for developing treatments for psychiatric disorders .

- Biochemical Pathways: Its influence on various metabolic pathways suggests potential roles in modulating physiological responses.

These studies underscore the importance of understanding how this compound interacts at the molecular level to harness its therapeutic potential.

Several compounds share structural similarities with methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate | Stereoisomer | Different stereochemistry affecting biological activity |

| 4-Amino-(S)-2-hydroxybutyric acid | Amino acid derivative | Used as a starting material for synthesis |

| 7-Amino-3-(1-methylpyrrolidino) methyl-3-cephem | Antibiotic precursor | Contains a cephem core structure |

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride stands out due to its specific stereochemistry and biological activity profile, making it a valuable compound in medicinal chemistry.

Molecular Structure and Stereochemistry

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride represents a chiral pyrrolidine derivative characterized by a five-membered saturated heterocyclic ring containing one nitrogen atom [1]. The compound possesses the molecular formula C₆H₁₂ClNO₃ with a molecular weight of 181.62 g/mol [1]. The structural framework consists of a pyrrolidine ring bearing a hydroxyl group at the C3 position and a methyl ester carboxylate functionality at the C2 position, with the entire molecule existing as a hydrochloride salt [1] [2].

The canonical SMILES representation O=C([C@H]1NCC[C@@H]1O)OC.[H]Cl clearly depicts the stereochemical arrangement and functional group positioning within the molecular architecture [3]. The pyrrolidine backbone provides structural rigidity while the hydroxyl and ester functionalities contribute to the compound's hydrogen-bonding capabilities and polar characteristics [4].

Configuration at C2 and C3 Positions

The stereochemical configuration at both the C2 and C3 positions adopts the S-configuration, establishing the (2S,3S) absolute stereochemistry [1]. This specific stereochemical arrangement distinguishes the compound from other possible diastereomers, including the (2R,3S), (2R,3R), and (2S,3R) configurations [5] [6]. The S-configuration at C2 indicates that the carboxylate methyl ester group is oriented in a specific three-dimensional arrangement relative to the pyrrolidine ring plane [1].

At the C3 position, the S-configuration of the hydroxyl substituent creates a defined spatial relationship with the adjacent ring carbons and the C2 substituent [1]. This stereochemical arrangement influences the compound's conformational preferences and intermolecular interactions [7]. Nuclear magnetic resonance studies of related pyrrolidine derivatives have demonstrated that the stereochemical configuration significantly affects the chemical shift patterns and coupling constants observed in both proton and carbon-13 spectra [8].

The maintenance of the (2S,3S) configuration throughout chemical transformations requires careful consideration of reaction conditions, as epimerization at either stereocenter can occur under certain circumstances [9]. The stereochemical integrity is particularly important for applications requiring enantiopure materials, where the specific three-dimensional arrangement directly correlates with biological or catalytic activity [10].

Three-Dimensional Conformation Analysis

The pyrrolidine ring in methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride adopts a puckered conformation to minimize ring strain, with the five-membered ring preferentially existing in either C-gamma-endo or C-gamma-exo puckering states [7] [11]. Computational studies indicate that the C-gamma-endo pucker is thermodynamically more stable than the C-gamma-exo conformation by approximately 1.2 kcal/mol in dimethyl sulfoxide solution and 2.8 kcal/mol in the gas phase [7].

The pseudorotation parameters, including the phase angle and amplitude, can be calculated from the five endocyclic torsion angles to fully describe the ring puckering characteristics [11]. The puckering free energy surface reveals that the pyrrolidine ring undergoes dynamic conformational interconversion between different puckered states, with the transition barriers being relatively low [11]. This conformational flexibility allows the molecule to adopt energetically favorable arrangements in different environments.

The three-dimensional arrangement of substituents influences the overall molecular geometry, with the hydroxyl group at C3 and the ester functionality at C2 occupying specific spatial positions relative to the ring plane [7]. The (2S,3S) configuration creates a particular three-dimensional architecture that affects the compound's ability to participate in intermolecular interactions and its overall chemical reactivity [12].

Influence of Stereochemistry on Physical Properties

The specific (2S,3S) stereochemical configuration significantly influences the physical properties of the compound through its effects on molecular packing, hydrogen bonding patterns, and conformational preferences . The stereochemistry determines the spatial arrangement of the hydroxyl and ester functional groups, which directly affects the compound's solubility characteristics and intermolecular association behavior [14].

Comparative studies of different pyrrolidine stereoisomers have demonstrated that the configuration at C2 and C3 positions influences the compound's melting point, solubility profile, and spectroscopic properties [15]. The (2S,3S) configuration creates specific hydrogen bonding motifs that differ from those observed in other diastereomers, leading to distinct physical property profiles [16].

The stereochemical arrangement affects the compound's ability to form intermolecular hydrogen bonds, with the hydroxyl group at C3 and the protonated nitrogen atom in the hydrochloride salt participating in different hydrogen bonding networks depending on the stereochemical configuration [17]. These interactions influence the compound's crystalline structure, thermal stability, and dissolution characteristics [14].

Physical Properties

Solubility Profile

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits high solubility in polar solvents due to its ionic nature as a hydrochloride salt and the presence of multiple hydrogen bonding sites [18] [19]. The compound's calculated LogP value of -1.1 indicates strong hydrophilic character, consistent with its favorable dissolution in aqueous media [1].

Solubility studies of related pyrrolidine-2-carboxylic acid derivatives have shown that the mole fraction solubility in water can reach significant values, with (2S)-pyrrolidine-2-carboxylic acid demonstrating a mole fraction solubility of 0.2141 (15.12 mol/kg) in water at 298.15 K [14]. The hydrochloride salt form of the methyl ester derivative is expected to exhibit even higher aqueous solubility due to the ionic character imparted by the chloride counterion [17].

The solubility behavior in alcoholic solvents follows the order methanol > ethanol > butan-1-ol > isopropyl alcohol, as observed for structurally related compounds [14]. In binary water-alcohol mixtures, the solubility typically decreases with increasing alcohol concentration, reflecting the compound's preference for highly polar environments [20]. The dissolution process is endothermic, with the dissolution driving force converting from enthalpy-driven to entropy-driven mechanisms under different conditions [14].

| Solvent Type | Solubility Characteristics | Hydrogen Bonding Capacity |

|---|---|---|

| Water | Very High | Extensive H-bonding network |

| Methanol | High | Strong H-bond donor/acceptor |

| Ethanol | Moderate-High | Moderate H-bonding |

| Isopropyl Alcohol | Moderate | Limited H-bonding |

| Non-polar Solvents | Very Low | No H-bonding capacity |

Stability Characteristics

The stability of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride under various conditions reflects the inherent stability of the pyrrolidine ring system and the protective effect of the hydrochloride salt formation [17]. The compound remains stable under normal storage conditions, with the hydrochloride salt form providing enhanced stability compared to the free base [17].

Studies of related pyrrolidine hydrochloride salts have revealed that these compounds can undergo decomposition when stored in air for extended periods, particularly at elevated temperatures [17]. The decomposition process involves oxidative reactions that can lead to the formation of N-oxide derivatives and other oxidation products [17]. However, under proper storage conditions with controlled atmosphere and temperature, the compound maintains its integrity over extended periods [17].

The ester functionality in the molecule is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid [21]. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalytic species [21]. The stereochemical configuration remains intact during mild hydrolysis reactions, preserving the (2S,3S) arrangement [9].

Thermal stability studies indicate that the compound can withstand moderate heating without significant decomposition, although prolonged exposure to elevated temperatures may lead to degradation [17]. The presence of the hydrochloride salt enhances thermal stability by providing ionic interactions that stabilize the molecular structure [17].

Spectroscopic Properties

The spectroscopic characteristics of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride reflect the structural features and electronic properties of the molecule [22] [23]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the pyrrolidine ring protons, typically appearing between 1.8 and 4.5 ppm, with the methyl ester group resonating around 3.7 ppm [24] [8].

Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon of the ester functionality at approximately 172 ppm, while the methoxy carbon appears around 52 ppm [22]. The pyrrolidine ring carbons exhibit chemical shifts characteristic of saturated aliphatic carbons, with the C2 and C3 positions showing distinct patterns due to the attached functional groups [24].

Infrared spectroscopy provides valuable structural information, with the ester carbonyl stretch appearing at approximately 1740 cm⁻¹ [25] [21]. The hydroxyl group contributes a broad absorption band between 3200-3600 cm⁻¹, while the protonated nitrogen in the hydrochloride salt shows characteristic N-H⁺ stretching vibrations between 2500-3300 cm⁻¹ [26] [16]. The C-O stretching vibrations of the ester functionality appear in the 1000-1300 cm⁻¹ region [25].

| Spectroscopic Method | Key Absorption/Chemical Shift | Structural Assignment |

|---|---|---|

| ¹H NMR | 1.8-4.5 ppm | Pyrrolidine ring protons |

| ¹H NMR | ~3.7 ppm | Methyl ester group |

| ¹³C NMR | ~172 ppm | Carbonyl carbon |

| ¹³C NMR | ~52 ppm | Methoxy carbon |

| IR | ~1740 cm⁻¹ | C=O stretch (ester) |

| IR | 3200-3600 cm⁻¹ | O-H stretch |

| IR | 2500-3300 cm⁻¹ | N-H⁺ stretch |

Mass spectrometry using electrospray ionization typically shows the protonated molecular ion [M+H]⁺ at m/z 182, corresponding to the loss of the chloride counterion [24]. Fragmentation patterns reveal characteristic losses associated with the methoxy group (m/z 31) and other structural fragments that confirm the molecular structure [27].

Structural Relationship with Other Pyrrolidine Derivatives

Comparison with Other 3-Hydroxypyrrolidine Compounds

Methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride shares structural similarities with other 3-hydroxypyrrolidine derivatives while maintaining distinct characteristics due to its specific substitution pattern and stereochemistry [28]. The presence of the hydroxyl group at the C3 position creates a common structural motif with compounds such as 3-hydroxypyrrolidine-3-carboxamide hydrochloride and various N-substituted 3-hydroxypyrrolidine derivatives [28] [29].

The stereochemical configuration at C3 significantly influences the biological and chemical properties of 3-hydroxypyrrolidine compounds . The (S)-configuration at C3 in the target compound creates specific spatial arrangements that differ from the (R)-configured analogs, leading to distinct conformational preferences and intermolecular interaction patterns [7]. This stereochemical difference is particularly important in the context of hydrogen bonding, where the hydroxyl group orientation affects the compound's ability to participate in intermolecular associations [16].

Comparative analysis with other 3-hydroxypyrrolidine compounds reveals that the presence of the C2 carboxylate functionality in methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride provides additional polar character and hydrogen bonding sites [29]. This contrasts with simpler 3-hydroxypyrrolidine derivatives that lack the carboxylate functionality, resulting in different solubility profiles and chemical reactivity patterns [28].

The molecular weight and polar surface area of the target compound (181.62 g/mol, 59 Ų) fall within the range typical for 3-hydroxypyrrolidine derivatives, although the specific values depend on the nature and position of additional substituents [1] [29]. The hydrogen bonding capacity, with two donors and three acceptors, reflects the contribution of both the hydroxyl group and the ester functionality [1].

Relationship to Pyrrolidine-2-carboxylic Acid Derivatives

The structural relationship between methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride and pyrrolidine-2-carboxylic acid derivatives centers on the shared pyrrolidine ring system with carboxylate functionality at the C2 position [18] [19]. Pyrrolidine-2-carboxylic acid, commonly known as proline, serves as the fundamental structural unit from which the target compound can be conceptually derived through hydroxylation at C3 and esterification of the carboxylic acid group .

The stereochemical relationship between the target compound and proline derivatives is particularly significant, as both compounds share the (S)-configuration at C2 [18]. This common stereochemical feature results in similar conformational preferences for the pyrrolidine ring and comparable effects on the overall three-dimensional molecular architecture [7] [11]. The addition of the hydroxyl group at C3 in the (S)-configuration creates a 1,2-diol-like arrangement that introduces additional hydrogen bonding possibilities [16].

Classical Synthetic Approaches

Starting Materials Selection

The synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride relies on carefully selected starting materials that provide the appropriate stereochemical framework for the final product. The most commonly employed starting materials include proline derivatives, particularly (2S,4R)-4-hydroxyproline and 4-amino-(S)-2-hydroxybutyric acid [1].

Proline serves as the fundamental structural unit from which the target compound can be conceptually derived through hydroxylation at the C3 position and esterification of the carboxylic acid group . The stereochemical relationship between the target compound and proline derivatives is particularly significant, as both compounds share the (S)-configuration at C2 . This common stereochemical feature results in similar conformational preferences for the pyrrolidine ring and comparable effects on the overall three-dimensional molecular architecture .

Alternative starting materials include chiral epichlorohydrin derivatives, which can be converted to chiral 3-chloro-2-hydroxypropionitrile through nucleophilic ring opening reactions [4]. These intermediates offer additional synthetic flexibility and can be processed through hydrogenation and cyclization to yield the target pyrrolidine framework.

Key Intermediates

The synthesis pathway involves several critical intermediates that determine the overall success and stereochemical outcome of the synthesis. The key intermediate 4-amino-(S)-2-hydroxybutyric acid undergoes a series of transformations including amine protection, carboxylic acid reduction, and cyclization to form the pyrrolidine ring [1].

The protection of the amine group represents a crucial step in the synthetic sequence. Common protecting groups include ethoxycarbonyl (carbamation) and various amide functionalities that can be introduced through conventional methods [1]. The protected intermediate 4-ethoxycarbonylamino-(S)-2-hydroxybutyric acid serves as a stable precursor for subsequent reduction reactions.

Following protection, the carboxylic acid group is reduced to a primary alcohol using sodium borohydride in methanol [1]. This reduction step yields 4-ethoxycarbonylamino-(S)-1,2-butanediol, which serves as the immediate precursor for cyclization. The crude product from this reduction can be used directly in the subsequent cyclization step without purification, thereby simplifying the overall process [1].

The cyclization intermediate is generated through halogenation of the primary alcohol, typically using hydrochloric acid or other halogenating agents. This activation step creates a suitable leaving group for the subsequent intramolecular cyclization reaction [1]. The resulting compound undergoes amine cyclization in the presence of appropriate bases to form the pyrrolidine ring system.

Stereoselective Synthesis Strategies

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the stereoselective synthesis of pyrrolidine derivatives. The use of chiral catalysts enables the formation of the target compound with high enantiomeric purity while minimizing the formation of undesired stereoisomers [5].

Silver-catalyzed asymmetric [3+2] cycloaddition reactions represent one of the most effective approaches for synthesizing pyrrolidine derivatives with quaternary stereocenters. Using precatalysts such as silver oxide in combination with chiral ligands, these reactions achieve excellent enantioselectivities (up to 98% enantiomeric excess) with high yields [5]. The reaction conditions typically involve chloroform as solvent at -20°C, providing optimal selectivity and reaction rates.

Copper-catalyzed asymmetric synthesis has also proven highly effective for pyrrolidine construction. Copper(I) complexes with chiral ligands facilitate the formation of azomethine ylides, which undergo subsequent cycloaddition reactions to form the pyrrolidine ring [6]. The incorporation of deuterium-labeled precursors has been successfully achieved using this methodology, demonstrating the versatility of copper-catalyzed approaches.

The use of chiral phosphine ligands in palladium-catalyzed reactions has shown particular promise for the synthesis of substituted pyrrolidines. These catalytic systems enable the formation of multiple stereocenters in a single step while maintaining high levels of stereochemical control [7]. The reactions typically proceed under mild conditions, making them suitable for large-scale applications.

Chiral Auxiliary-Based Methods

Chiral auxiliaries provide an alternative approach for controlling the stereochemical outcome of pyrrolidine synthesis. The temporary incorporation of chiral auxiliaries into the synthetic sequence enables the formation of the desired stereoisomer through substrate-controlled reactions [8].

The use of chiral oxazolidinones as auxiliaries has been particularly successful in asymmetric aldol reactions leading to pyrrolidine precursors. These auxiliaries can be attached to the substrate through amide bond formation and subsequently removed after the stereoselective transformation [8]. The Evans auxiliary methodology has been adapted for pyrrolidine synthesis, providing access to intermediates with defined stereochemistry.

Chiral tert-butanesulfinyl imines serve as effective auxiliaries for the synthesis of densely substituted pyrrolidines. The [3+2] cycloaddition reactions between these auxiliaries and azomethine ylides generate pyrrolidine products with excellent diastereoselectivity [9]. The auxiliary can be removed under mild acidic conditions to yield the free pyrrolidine derivative.

The use of chiral glyceraldehyde derivatives as auxiliaries has enabled the synthesis of pyrrolidine-based organocatalysts. These auxiliaries provide a convenient entry point for the introduction of chirality while maintaining the structural integrity of the pyrrolidine framework [10]. The auxiliary-directed synthesis allows for the preparation of both enantiomers of the target compound through the selection of appropriate auxiliary configurations.

Biocatalytic Methods

Biocatalytic approaches offer environmentally friendly alternatives for the stereoselective synthesis of pyrrolidine derivatives. Enzymatic methods provide high levels of stereoselectivity while operating under mild reaction conditions [11] [12] [13].

Transaminase-catalyzed reactions have demonstrated exceptional utility for the synthesis of chiral pyrrolidines. The use of omega-transaminases (ATA) enables the conversion of ketone precursors to the corresponding chiral amines with high enantiomeric excess [11]. The reaction conditions typically involve aqueous buffer systems at moderate temperatures, making these processes suitable for large-scale applications.

Bacterial strains with hydroxylation activity have been employed for the stereoselective introduction of hydroxyl groups into pyrrolidine substrates. Pseudomonas species, including Pseudomonas oleovorans and Pseudomonas putida, demonstrate the ability to hydroxylate pyrrolidine derivatives with high selectivity [12] [14]. The biotransformation can be performed using resting cells or crude cell extracts, providing flexibility in process design.

Lipase-catalyzed reactions represent another important biocatalytic approach for pyrrolidine synthesis. These enzymes exhibit high enantioselectivity in the kinetic resolution of racemic pyrrolidine derivatives, enabling the preparation of optically pure compounds [15]. The reactions typically employ organic solvents and proceed under mild conditions, making them suitable for industrial applications.

The integration of photoenzymatic approaches has emerged as a promising strategy for pyrrolidine synthesis. The combination of photochemical oxyfunctionalization with enzymatic transamination or reduction steps enables the formation of chiral pyrrolidines with high conversion rates and excellent enantiomeric excess [13]. This methodology demonstrates the potential for developing sustainable synthetic processes.

Tin-Lithium Exchange and Cyclization Reactions

Tin-lithium exchange reactions provide a powerful method for the stereoselective synthesis of hydroxypyrrolidines through intramolecular cyclization processes [16] [17]. These reactions enable the formation of highly enantiomerically enriched pyrrolidines in excellent yields.

The methodology involves the preparation of organostannane precursors that undergo tin-lithium exchange upon treatment with n-butyllithium. The resulting organolithium intermediates participate in stereoselective intramolecular carbolithiation reactions to form the pyrrolidine ring [16]. The reaction conditions typically involve low temperatures (-78°C) in ethereal solvents, followed by warming to room temperature to complete the cyclization.

The stereoselectivity of these reactions can be controlled through the choice of substrate geometry and reaction conditions. The cyclization is thought to proceed through a chair-shaped transition state, which accounts for the high levels of stereochemical control observed in these transformations [18]. The method has been successfully applied to the synthesis of advanced intermediates related to natural products such as alpha-kainic acid [19].

The precursors for tin-lithium exchange reactions can be prepared through various methods, including the coupling of organostannanes with appropriately functionalized alkyl halides. The versatility of this approach enables the synthesis of diverse pyrrolidine structures with predictable stereochemical outcomes [20]. The method has been extended to include heteroatom-substituted organolithium species, further expanding the scope of accessible pyrrolidine derivatives.

Scale-Up Synthesis Considerations

Industrial Production Methodologies

The industrial synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride requires careful consideration of scalability, cost-effectiveness, and process safety. The most successful industrial approaches focus on the use of readily available starting materials and robust reaction conditions that can be reliably reproduced on large scales [1].

The process utilizing 4-amino-(S)-2-hydroxybutyric acid as starting material has been optimized for industrial production. The key advantages of this approach include the availability of the starting material, the ability to process crude intermediates without purification, and the high overall yield of the target compound [1]. The industrial process typically involves continuous processing in tube reactors with fixed-bed catalysts.

Process intensification techniques have been employed to improve the efficiency of industrial synthesis. The use of high-pressure reactors enables the reduction of reaction times while maintaining high yields and selectivity [1]. The integration of multiple reaction steps in a single reactor system reduces the overall equipment requirements and improves process economics.

The industrial synthesis requires careful control of reaction parameters including temperature, pressure, and residence time. The hydrogenation steps typically operate at temperatures between 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina [21]. The continuous operation in the downflow mode with fixed-bed catalysts ensures consistent product quality and high throughput.

Continuous Flow Processing

Continuous flow processing has emerged as a preferred method for the large-scale synthesis of pyrrolidine derivatives due to its advantages in terms of process control, safety, and efficiency [22] [23]. The implementation of continuous flow systems enables precise control of reaction parameters while minimizing the formation of by-products.

The continuous flow synthesis of alpha-chiral pyrrolidines has been demonstrated with residence times as short as 150 seconds [22]. The process achieves high yields (up to 87%) with superior diastereoselectivity under mild conditions. The rapid mixing and heat transfer characteristics of microreactors contribute to the improved selectivity and reduced reaction times.

Electrochemical methods have been successfully implemented in continuous flow systems for pyrrolidine synthesis. The use of flow microreactors with electrodes enables the efficient reduction of substrates while maintaining high selectivity [24]. The large specific surface area of microreactors enhances the electrochemical efficiency, leading to improved yields compared to batch processes.

The scale-up of continuous flow processes has been demonstrated through the use of self-designed microfluidic reactors. These systems achieve throughputs of up to 7.45 grams per hour, indicating the potential for large-scale applications [22]. The modular design of flow systems enables easy scale-up through the parallel operation of multiple reactor units.

The integration of inline monitoring and control systems enhances the reliability and consistency of continuous flow processes. Real-time analysis of reaction progress enables automatic adjustment of process parameters to maintain optimal performance [23]. The reduced inventory of hazardous materials in continuous flow systems improves process safety compared to traditional batch operations.

Purification Techniques

Crystallization Methods

Crystallization represents the primary method for purifying methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride and achieving the high purity levels required for pharmaceutical applications. The crystallization process must be carefully optimized to achieve both high purity and acceptable recovery yields [25].

The target compound can be crystallized from various solvent systems, with the choice of solvent significantly affecting both the purity and morphology of the resulting crystals. Common crystallization solvents include alcohols, ethers, and their mixtures with water. The solvent selection must balance solubility characteristics with the ability to reject impurities effectively.

Falling film melt crystallization has been successfully applied to related pyrrolidine derivatives, achieving purities exceeding 99.9% with yields of 73.3% [25]. This technique involves the controlled cooling of a thin film of the molten compound, allowing for the selective crystallization of the desired product while rejecting impurities. The process parameters include precooling temperature, cooling rate, and final crystallization temperature.

The crystallization process can be enhanced through the use of seeding techniques, where small crystals of the desired polymorphic form are introduced to promote nucleation. The seeding strategy helps control the polymorphic outcome and improves the reproducibility of the crystallization process. Temperature programming during crystallization can further optimize the crystal quality and size distribution.

The purification of pyrrolidine derivatives through crystallization benefits from the optimization of multiple parameters including temperature, concentration, and agitation rate. The mathematical modeling of crystallization processes enables the prediction of crystal growth rates and the optimization of operating conditions [25]. The simulated crystal layer thickness shows good agreement with experimental values, validating the applicability of these models.

Chromatographic Separation

Chromatographic techniques provide complementary methods for the purification and analysis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride. These methods are particularly valuable for achieving high purity levels and for the separation of stereoisomers [26].

Hydrophilic interaction liquid chromatography (HILIC) has proven effective for the separation of pyrrolidinium compounds. The use of hydrophilic stationary phases with organic-aqueous mobile phases enables the retention and separation of polar pyrrolidine derivatives [26]. The optimal conditions typically involve 4-aminophenol hydrochloride in aqueous acetonitrile at controlled pH values.

Chiral chromatographic separations utilize specialized stationary phases for the resolution of enantiomers. Cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ, have demonstrated effectiveness for the separation of pyrrolidine enantiomers [27]. The mobile phase composition, including the concentration of alcohol modifiers and organic additives, significantly affects the resolution and retention characteristics.

Supercritical fluid chromatography (SFC) offers advantages for the separation of chiral pyrrolidine derivatives, particularly in terms of analysis speed and solvent consumption. The use of chiral stationary phases in SFC systems enables the rapid determination of enantiomeric composition [28]. The technique has been successfully applied to the analysis of amino alcohols and compounds with multiple stereocenters.

Enzymatic Resolution Approaches

Lipase-Catalyzed Resolutions

Lipase-catalyzed kinetic resolution represents one of the most effective methods for obtaining enantiomerically pure pyrrolidine derivatives. These enzymatic processes offer high selectivity and operate under mild conditions, making them suitable for large-scale applications [15] [29] [30].

The resolution of 1-substituted 2-(aminomethyl)pyrrolidines has been achieved using lipases from Pseudomonas cepacia, Pseudomonas fluorescens, and Candida rugosa. The process involves the selective amidation of one enantiomer with benzyl acetate in acetonitrile, leaving the other enantiomer unchanged [15]. The reaction conditions typically involve ambient temperature and moderate reaction times, with enantioselectivity values exceeding 3000 in optimal cases.

The lipase-catalyzed resolution of 5-hydroxypyrrolidin-2-one derivatives demonstrates the versatility of enzymatic approaches. Lipase PS from Pseudomonas cepacia exhibits exceptional enantioselectivity (E > 3000) in the hydrolysis of acetate esters [29]. The reaction conditions involve mixed solvents of dioxane and phosphate buffer, enabling high conversion rates while maintaining excellent stereochemical control.

The substrate scope of lipase-catalyzed resolutions extends to various functionalized pyrrolidine derivatives. The chain length of alkanoyl substituents does not significantly influence the reaction rate or enantioselectivity, providing flexibility in substrate design [31]. However, the presence of certain functional groups, such as benzoyl derivatives, can reduce the enantioselectivity, requiring careful substrate selection.

The practical implementation of lipase-catalyzed resolutions benefits from the recyclability of the enzyme and the ability to operate in various solvent systems. The use of immobilized lipases enhances the operational stability and enables continuous processing [32]. The optimization of reaction conditions, including temperature, pH, and solvent composition, is crucial for achieving maximum enantioselectivity and conversion rates.

Other Enzymatic Methods

Beyond lipase-catalyzed reactions, several other enzymatic approaches have been developed for the synthesis and resolution of pyrrolidine derivatives. These methods expand the toolkit available for stereoselective synthesis and provide alternatives when lipase-based approaches are not suitable [12] [14].

Hydroxylase enzymes offer a direct route for the stereoselective introduction of hydroxyl groups into pyrrolidine substrates. Bacterial strains containing alkane hydroxylases can selectively hydroxylate pyrrolidine derivatives at the 3-position with high stereochemical control [14]. The biotransformation typically involves the use of resting cells or enzyme preparations in aqueous media under mild conditions.

The use of microbial whole-cell systems provides advantages in terms of cofactor regeneration and operational simplicity. Strains from genera including Pseudomonas, Mycobacterium, and Rhodococcus have demonstrated the ability to perform stereoselective hydroxylations of pyrrolidine substrates [14]. The reaction conditions can be optimized through the selection of appropriate strains and the control of cultivation parameters.

Transaminase-catalyzed reactions provide access to chiral pyrrolidines through the stereoselective amination of ketone precursors. The use of omega-transaminases enables the formation of both enantiomers of the target compound through the selection of appropriate enzyme variants [11]. The reaction conditions typically involve aqueous buffer systems with cofactor recycling systems to maintain enzyme activity.

The development of cascade enzymatic processes combines multiple enzymatic steps to achieve complex transformations in a single reaction vessel. The combination of hydroxylation and transamination reactions enables the direct synthesis of hydroxypyrrolidine derivatives from simple precursors [13]. These integrated approaches reduce the number of purification steps and improve the overall process efficiency.